molecular formula C7H16N2O B12853870 (R)-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

(R)-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

Cat. No.: B12853870
M. Wt: 144.21 g/mol
InChI Key: DEORKGOOAYZFNO-SSDOTTSWSA-N
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Description

®-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is a chiral compound that features both an amino group and a pyrrolidine ring

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

(2R)-1-amino-3-pyrrolidin-1-ylpropan-2-ol

InChI

InChI=1S/C7H16N2O/c8-5-7(10)6-9-3-1-2-4-9/h7,10H,1-6,8H2/t7-/m1/s1

InChI Key

DEORKGOOAYZFNO-SSDOTTSWSA-N

Isomeric SMILES

C1CCN(C1)C[C@@H](CN)O

Canonical SMILES

C1CCN(C1)CC(CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol typically involves the reaction of pyrrolidine with an appropriate epoxide or halohydrin under basic conditions. One common method involves the use of ®-epichlorohydrin as a starting material, which reacts with pyrrolidine in the presence of a base such as sodium hydroxide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitriles, while reduction can produce secondary amines .

Scientific Research Applications

Synthesis of (R)-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

The synthesis of (R)-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol typically involves the reaction of pyrrolidine with an appropriate epoxide or halohydrin under basic conditions. A common synthetic route includes:

  • Starting Material : Epichlorohydrin.
  • Reagents : Sodium hydroxide for the reaction.
  • Process : The reaction yields the desired product through nucleophilic substitution.

This method can be optimized using continuous flow reactors for enhanced efficiency and scalability in industrial applications.

Biological Activities

(R)-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol exhibits various biological activities which make it a candidate for therapeutic applications:

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties, potentially due to its interactions with neurotransmitter systems. It may modulate specific enzymes and receptors involved in neuronal signaling pathways.

Enzyme Inhibition

The compound has been studied for its ability to inhibit glucosylceramide synthase, an enzyme crucial in the biosynthesis of glycosphingolipids. This inhibition could have implications in treating diseases associated with sphingolipid metabolism, such as Gaucher disease .

Potential Therapeutic Applications

The unique properties of (R)-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol position it as a candidate for various therapeutic applications:

Therapeutic Area Potential Application
Neurology May be used to develop treatments for neurodegenerative diseases due to its neuroprotective effects.
Metabolic Disorders Potential treatment for conditions linked to sphingolipid metabolism, such as Gaucher disease.
Pharmaceutical Development As a lead compound in drug design targeting specific enzyme interactions and receptor modulation.

Case Studies and Research Findings

Recent studies have explored the antioxidant activity and pharmacological potential of (R)-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol derivatives:

  • Antioxidant Activity : Research has shown that derivatives of this compound exhibit significant antioxidant properties, which could contribute to their therapeutic effects .
  • HPLC Enantioseparation : High-performance liquid chromatography studies have been conducted to separate enantiomers of this compound, providing insights into its stereochemistry and biological activity .

Mechanism of Action

The mechanism of action of ®-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol: The enantiomer of the compound, which may have different biological activities.

    1-(Pyrrolidin-1-yl)propan-2-ol: Lacks the amino group, leading to different reactivity and applications.

    3-(Pyrrolidin-1-yl)propan-1-ol: Positional isomer with different chemical properties.

Uniqueness

®-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is unique due to its chiral nature and the presence of both an amino group and a pyrrolidine ring. This combination of features makes it particularly valuable in asymmetric synthesis and as a versatile intermediate in various chemical reactions .

Biological Activity

(R)-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol, also known as (R)-APPA, is a chiral compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. Its unique structural features allow it to interact with biological systems in significant ways. This article explores the biological activity of (R)-APPA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

(R)-APPA is characterized by its amino alcohol structure, which contributes to its biological interactions. The compound's chirality is crucial for its activity, as different enantiomers can exhibit markedly different biological effects.

The biological activity of (R)-APPA primarily involves its role as a ligand in receptor binding and enzyme inhibition. It can interact with various molecular targets, influencing pathways related to pain modulation and inflammation:

  • Enzyme Interaction : (R)-APPA may inhibit specific enzymes by binding to their active sites, preventing substrate access, which is critical in metabolic pathways.
  • Receptor Binding : The compound has been studied for its potential interaction with neurotransmitter receptors, suggesting a role in modulating synaptic transmission.

Antimicrobial Activity

The antimicrobial potential of (R)-APPA and its derivatives has been investigated, particularly against multidrug-resistant strains. For instance:

  • Antibacterial Activity : Compounds derived from pyrrolidine structures have shown effectiveness against Staphylococcus aureus with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of various pyrrolidine derivatives found that certain modifications to the amino group significantly enhanced activity against cancer cell lines while maintaining low toxicity towards normal cells .
  • Receptor Studies : Research focusing on receptor binding affinities demonstrated that (R)-APPA could effectively modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative conditions.
  • Analgesic Properties : The compound has been explored as a precursor for analgesic drugs due to its ability to affect pain pathways, indicating potential applications in pain management therapies.

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